molecular formula C20H21NO2 B4991551 3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one

3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B4991551
M. Wt: 307.4 g/mol
InChI Key: WOTLCDAYAVTOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring and a phenyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-ethoxyaniline with a suitable cyclohexenone derivative. One common method is the nucleophilic substitution reaction where 4-ethoxyaniline reacts with a halogenated cyclohexenone in the presence of a base. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes. For example, the use of palladium-catalyzed amination reactions can be employed to synthesize the compound in larger quantities. These methods are advantageous due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-ethoxyanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-23-20-10-8-17(9-11-20)21-18-12-16(13-19(22)14-18)15-6-4-3-5-7-15/h3-11,14,16,21H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTLCDAYAVTOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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